methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for research in various scientific fields. This compound is characterized by its bicyclo[2.2.2]octane framework, which is a common motif in many natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve similar enantioselective methods but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the desired stereochemistry and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying enzyme interactions and other biological processes.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- 8-Azabicyclo[3.2.1]octane derivatives
- Tropane alkaloids
Uniqueness
What sets methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate apart from similar compounds is its specific stereochemistry and the presence of the amino group at the 3-position. This unique structure allows it to interact with molecular targets in ways that other similar compounds cannot, making it a valuable tool in both research and industrial applications .
Biological Activity
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate, also known as methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C10H17NO2
- Molecular Weight : 185.25 g/mol
- CAS Number : 1630906-99-8
Synthesis and Derivatives
The synthesis of this compound typically involves asymmetric synthesis techniques such as Diels-Alder reactions, which allow for the creation of enantiopure compounds that can exhibit distinct biological activities based on their stereochemistry .
Table 1: Synthesis Methods
Biological Activity
This compound has been studied for its potential therapeutic applications due to its structural similarity to various bioactive molecules.
Antiviral Activity
Research indicates that derivatives of this compound can act as inhibitors of viral replication, particularly against influenza viruses . The mechanism involves interaction with viral proteins, thereby hindering their function.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, which is critical in the development of therapeutic agents targeting metabolic pathways in diseases like cancer and diabetes .
Case Studies
-
Influenza Virus Inhibition : A study demonstrated that methyl (2R,3R)-3-aminobicyclo[2.2.2]octane derivatives effectively reduced viral load in infected cell cultures .
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in viral replication was observed at higher concentrations.
-
Antitumor Activity : Another investigation highlighted the compound's potential in inhibiting tumor growth by inducing apoptosis in cancer cell lines .
- Method : MTT assay was used to assess cell viability.
- Results : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines.
The biological activity of methyl (2R,3R)-3-aminobicyclo[2.2.2]octane is largely attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may bind to receptors involved in signal transduction pathways, influencing cellular responses.
- Enzymatic Interaction : It can act as a substrate or inhibitor for enzymes involved in metabolic processes.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9-/m1/s1 |
InChI Key |
KNPLGHZLVZHFSD-GEPGNKONSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](C2CCC1CC2)N |
Canonical SMILES |
COC(=O)C1C2CCC(C1N)CC2 |
Origin of Product |
United States |
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